molecular formula C10H10O4 B2689327 2-FORMYL-6-METHOXY-3-METHYL-BENZOIC ACID CAS No. 945981-91-9

2-FORMYL-6-METHOXY-3-METHYL-BENZOIC ACID

Cat. No.: B2689327
CAS No.: 945981-91-9
M. Wt: 194.186
InChI Key: UYCOQDLLWRWIMV-UHFFFAOYSA-N
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Description

2-Formyl-6-methoxy-3-methyl-benzoic acid (CAS 945981-91-9) is a high-purity benzoic acid derivative supplied for advanced chemical research and development. This compound, with the molecular formula C10H10O4 and a molecular weight of 194.18 g/mol, is characterized by its multifunctional structure containing both a formyl and a carboxylic acid group on an aromatic ring . This unique structure makes it a valuable bifunctional synthetic intermediate. The aldehyde and carboxylic acid groups offer orthogonal reactivity, allowing for sequential functionalization and use in multi-step synthesis, such as the construction of complex heterocyclic systems. Research indicates that 2-formylbenzoic acid derivatives are key precursors in synthetic chemistry, notably serving as reactants in multicomponent reactions like the Ugi condensation for the synthesis of complex isocoumarin scaffolds and other fused ring systems . As such, this compound holds significant value for medicinal chemistry and drug discovery programs focused on developing new small molecule therapeutics. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can access detailed specifications, including SMILES string (COC1=C(C(O)=O)C(C=O)=C(C)C=C1) and safety information, upon request .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-formyl-6-methoxy-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-6-3-4-8(14-2)9(10(12)13)7(6)5-11/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYCOQDLLWRWIMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)OC)C(=O)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Formyl 6 Methoxy 3 Methyl Benzoic Acid

Retrosynthetic Disconnections and Strategic Planning for 2-FORMYL-6-METHOXY-3-METHYL-BENZOIC ACID Synthesis

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which helps in planning a synthetic route. For this compound, several logical disconnections can be proposed based on the introduction of the four substituents on the benzene (B151609) ring.

The primary retrosynthetic disconnections for the target molecule involve the carbon-carbon bonds of the formyl and carboxyl groups, and the carbon-oxygen bond of the methoxy (B1213986) group. The order in which these groups are introduced is critical to control the regioselectivity of the reactions.

Key Retrosynthetic Strategies:

Late-stage Formylation and Carboxylation: This strategy involves a precursor that already contains the methyl and methoxy groups, such as 2-methoxy-3-methylanisole. The challenge lies in the selective introduction of the formyl and carboxyl groups at the desired positions.

Functional Group Interconversion: An alternative approach involves starting with a precursor that can be elaborated into the final functional groups. For example, a benzyl (B1604629) alcohol could be oxidized to an aldehyde, and a methyl group could be oxidized to a carboxylic acid.

Ring Construction: While less common for such a molecule, building the aromatic ring itself with the desired substitution pattern is a theoretical possibility, though often less practical than functionalizing a pre-existing ring.

A plausible retrosynthetic pathway could start from 2-methylanisole. The introduction of the remaining substituents would then need to be directed by the existing methyl and methoxy groups. The challenge is the ortho- and para-directing nature of both groups, which could lead to a mixture of isomers.

Approaches to Carboxylic Acid Introduction and Functionalization in Aromatic Systems

The introduction of a carboxylic acid group onto an aromatic ring is a fundamental transformation in organic synthesis. Several methods are available, with the choice depending on the nature of the starting material and the other functional groups present.

MethodDescriptionApplicability to Precursors
Carbonation of Organometallic Reagents An aryl lithium or Grignard reagent, formed from an aryl halide, is reacted with carbon dioxide, followed by acidic workup to yield the benzoic acid.This is a highly effective method. A precursor like 2-bromo-1-methoxy-3-methylbenzene (B1279707) could be converted to an organolithium reagent and then carboxylated.
Oxidation of a Methyl Group A methyl group on the aromatic ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid.This could be challenging due to the presence of the formyl group, which is also susceptible to oxidation. It would likely need to be performed before formylation or with the aldehyde group protected.
Hydrolysis of a Nitrile An aryl nitrile, which can be prepared from an aryl halide via Sandmeyer reaction or nucleophilic substitution, can be hydrolyzed under acidic or basic conditions to the carboxylic acid.A precursor containing a cyano group could be a viable intermediate. The cyano group can be introduced via methods like the Rosenmund-von Braun reaction.
Trichloromethylation followed by Hydrolysis The reaction of an aromatic compound with carbon tetrachloride under Friedel-Crafts conditions can introduce a -CCl₃ group, which is then hydrolyzed to the carboxylic acid.This method is generally limited to electron-rich aromatic systems and may lack the required regioselectivity for a polysubstituted ring.

Regioselective Formylation Strategies for Aromatic Precursors

Achieving formylation at the specific C-2 position in the presence of other substituents is a significant synthetic hurdle. The choice of formylation agent and reaction conditions is crucial for directing the electrophilic attack to the desired location.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. chem-station.com It utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. organic-chemistry.orgwikipedia.org The resulting aryllithium intermediate is then quenched with an electrophile. organic-chemistry.org

For the synthesis of this compound, the methoxy group or a derivative of the carboxylic acid could serve as a DMG. wikipedia.org

Methoxy as a Directing Group: The methoxy group is a moderate DMG. organic-chemistry.org Starting with a precursor like 2-methoxy-3-methylbenzoic acid, lithiation would be directed to the C-6 position, adjacent to the methoxy group. Quenching this lithiated species with a formylating agent like N,N-dimethylformamide (DMF) would introduce the aldehyde group at the desired position.

Carboxylic Acid Derivatives as Directing Groups: While an unprotected benzoic acid would be deprotonated by the organolithium base, a protected form, such as a tertiary amide or an oxazoline, can act as a potent DMG. uwindsor.ca For instance, converting a precursor benzoic acid to an N,N-diethylamide would strongly direct lithiation to the ortho position. uwindsor.ca

Directing Group (DMG)Position of LithiationFormyl Source (Electrophile)Outcome
Methoxy (-OCH₃)Ortho to the methoxy groupN,N-Dimethylformamide (DMF)Formylation at the position adjacent to the methoxy group.
Tertiary Amide (-CONR₂)Ortho to the amide groupN,N-Dimethylformamide (DMF)Formylation at the position adjacent to the amide group.

This method offers high regioselectivity because the functionalization site is determined by the position of the DMG, not just the inherent electronic effects of the substituents. wikipedia.org

The Duff reaction is a formylation method that utilizes hexamine (hexamethylenetetramine) as the formylating agent, typically on electron-rich aromatic compounds like phenols. wikipedia.orgchemeurope.com The reaction proceeds via electrophilic aromatic substitution, with the active electrophile being an iminium ion derived from hexamine. chemeurope.com Formylation generally occurs ortho to the activating hydroxyl group. wikipedia.org

To apply this reaction to the synthesis of the target molecule, a precursor such as 2-methoxy-3-methylphenol (B1664559) would be required. The Duff reaction on this substrate would be expected to introduce the formyl group at the position ortho to the hydroxyl group. However, the presence of the methoxy group could also influence the regioselectivity. The resulting salicylaldehyde (B1680747) derivative would then require methylation of the phenolic hydroxyl to yield the final methoxy group. The reaction is often noted for having low to moderate yields. wikipedia.orgyoutube.com

The Vilsmeier-Haack reaction is another classic method for formylating electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.org The reaction employs a Vilsmeier reagent, which is a chloroiminium salt typically generated from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃). chemistrysteps.comwikipedia.org

This reaction is an electrophilic aromatic substitution. youtube.com The regioselectivity is governed by the electronic effects of the substituents on the aromatic ring. For a precursor like 1-methoxy-2-methylbenzene, both the methoxy and methyl groups are activating and ortho-, para-directing. The methoxy group is a stronger activating group than the methyl group. Therefore, formylation would be expected to occur at the position para to the highly activating methoxy group, which would lead to the desired substitution pattern. The iminium ion intermediate formed is subsequently hydrolyzed during workup to yield the aldehyde. wikipedia.org

ReactionReagentsSubstrate RequirementRegioselectivity
Duff Reaction Hexamine, acid (e.g., boric acid, glycerol)Phenols, highly activated arenes wikipedia.orgPrimarily ortho to the hydroxyl group wikipedia.org
Vilsmeier-Haack Reaction DMF, POCl₃ (or other activating agents) chemistrysteps.comElectron-rich arenes (e.g., anilines, phenols, methoxybenzenes) wikipedia.orgGoverned by the activating groups; typically para to the strongest activator youtube.com

Methoxylation Protocols for Aromatic Rings

Introducing a methoxy group onto an aromatic ring can be accomplished through several methods, primarily depending on whether a precursor with a suitable leaving group or a hydroxyl group is available.

Williamson Ether Synthesis: This is the most common method for preparing aryl methyl ethers. It involves the reaction of a phenoxide, generated by deprotonating a phenol (B47542) with a base, with a methylating agent like methyl iodide or dimethyl sulfate (B86663). This would be a suitable final step if a phenolic precursor were used, for example, after a Duff reaction.

Nucleophilic Aromatic Substitution (SNAr): This reaction involves the displacement of a leaving group (typically a halide) on an aromatic ring by a nucleophile, in this case, methoxide (B1231860). byjus.comwikipedia.org For an SNAr reaction to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. byjus.comwikipedia.org Given the electron-donating nature of the methyl and ultimately the formyl and carboxyl groups (as carboxylate), this method is unlikely to be effective for a late-stage methoxylation in the synthesis of the target molecule.

Metal-Catalyzed Cross-Coupling Reactions: Modern methods, such as the Buchwald-Hartwig amination, have been extended to etherification reactions. These palladium- or copper-catalyzed reactions can form aryl ethers from aryl halides and alcohols. This could be an alternative to the classical Williamson ether synthesis.

Methylation of Phenolic Precursors (e.g., using dimethyl sulfate)

The introduction of a methoxy group onto a phenolic precursor is a crucial step in the synthesis of this compound. A common and effective method for this transformation is Williamson ether synthesis, utilizing a methylating agent such as dimethyl sulfate (DMS) in the presence of a base.

The reaction typically involves the deprotonation of the phenolic hydroxyl group by a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to form a more nucleophilic phenoxide ion. This is followed by the nucleophilic attack of the phenoxide on the electrophilic methyl group of dimethyl sulfate.

A representative reaction is the methylation of a substituted hydroxybenzoic acid. For instance, the methylation of 3-hydroxy-4-methylbenzoic acid can be achieved with dimethyl sulfate in an aqueous solution with potassium hydroxide, controlling the pH to favor the formation of the methyl ether. google.com While the primary product is the desired methoxy compound, the carboxyl group can also be methylated, leading to the formation of the corresponding methyl ester. google.com The choice of reaction conditions, such as temperature and stoichiometry of reagents, is critical to optimize the yield of the desired methoxybenzoic acid.

Alternative, greener methylating agents to the hazardous dimethyl sulfate, such as dimethyl carbonate, can also be employed, often requiring higher temperatures and specific catalysts.

Table 1: Illustrative Reaction Conditions for Methylation of a Phenolic Precursor

Parameter Condition
Starting Material 3-hydroxy-4-methylbenzoic acid
Methylating Agent Dimethyl sulfate
Base Potassium hydroxide
Solvent Water
Temperature 40°C
pH 10.8-11

| Outcome | Methyl 3-methoxy-4-methylbenzoate |

This table presents a hypothetical example based on established methylation procedures for similar compounds.

Nucleophilic Aromatic Substitution with Methoxy-Bearing Reagents

Another synthetic approach to introduce the methoxy group is through nucleophilic aromatic substitution (SNAr). This method is particularly useful when the aromatic ring is activated by electron-withdrawing groups ortho and/or para to a suitable leaving group, such as a halogen.

In the context of synthesizing this compound, a precursor with a leaving group at the C-6 position (e.g., a chloro or fluoro substituent) could react with a methoxide source, such as sodium methoxide. The strong electron-withdrawing nature of the formyl and carboxyl groups would facilitate this reaction. For example, a synthetic route could involve the reaction of 2,6-dichlorotoluene (B125461) with sodium methoxide to yield 2-chloro-6-methoxytoluene, which can then be further functionalized. google.com

The efficiency of the SNAr reaction is highly dependent on the nature of the leaving group, the electron-withdrawing ability of the activating groups, and the reaction conditions, including the solvent and temperature.

Introduction and Manipulation of Methyl Groups on the Benzoic Acid Core

The methyl group at the C-3 position can be introduced through various methods. One common strategy is to start with a precursor that already contains the methyl group in the desired position, such as 2-methyl-6-nitrobenzoic acid. google.com This precursor can then undergo further transformations to introduce the other functional groups.

Alternatively, Friedel-Crafts alkylation could be employed to introduce a methyl group onto the aromatic ring. However, this reaction is often associated with issues of polysubstitution and rearrangement, and the directing effects of the existing substituents must be carefully considered to achieve the desired regioselectivity.

Manipulation of existing functional groups can also lead to the formation of a methyl group. For example, the reduction of a carboxylic acid or an aldehyde at the desired position could be a viable, albeit challenging, route.

Multi-step Convergent and Linear Synthetic Sequences Towards this compound

The synthesis of a multi-substituted aromatic compound like this compound typically requires a multi-step approach. Both linear and convergent strategies can be envisioned.

Sequential Functional Group Interconversions

A plausible linear synthetic sequence could start from a readily available substituted toluene (B28343) derivative. For instance, one could begin with 2-methyl-6-nitrobenzoic acid. google.com The synthetic sequence might involve the following key steps:

Reduction of the nitro group: The nitro group can be reduced to an amino group.

Diazotization and hydroxylation: The amino group can be converted to a hydroxyl group via a diazonium salt intermediate.

Methylation: The newly introduced hydroxyl group can be methylated to a methoxy group.

Formylation: A formyl group can be introduced onto the aromatic ring. The directing effects of the existing methoxy, methyl, and carboxyl groups will influence the position of formylation. Ortho-lithiation followed by reaction with a formylating agent is a potential method.

Oxidation (if necessary): If a precursor with a methyl group at the C-2 position is used, it may need to be oxidized to a carboxylic acid.

A convergent approach, on the other hand, would involve the synthesis of two or more fragments that are then combined in the later stages of the synthesis.

Optimization of Reaction Parameters (e.g., catalyst selection, solvent effects, temperature, pH control)

The success of any multi-step synthesis relies heavily on the optimization of reaction parameters for each step to maximize yields and minimize side products.

Catalyst Selection: In reactions like Friedel-Crafts alkylation or cross-coupling reactions, the choice of catalyst is crucial for achieving high efficiency and selectivity.

Solvent Effects: The polarity and nature of the solvent can significantly influence reaction rates and outcomes. For instance, in nucleophilic aromatic substitution, polar aprotic solvents are often preferred.

Temperature: Temperature control is critical. Some reactions require heating to proceed at a reasonable rate, while others, like certain nitration reactions, need to be kept at low temperatures to avoid side reactions and ensure regioselectivity. truman.edu

pH Control: In reactions involving acidic or basic functional groups, such as the methylation of a phenolic carboxylic acid, maintaining the optimal pH is essential to ensure the desired reactivity. google.com

Table 2: Factors for Optimization in the Synthesis of Substituted Benzoic Acids

Parameter Importance Example Application
Catalyst Controls reaction rate and selectivity Lewis acids in Friedel-Crafts reactions
Solvent Influences solubility and reactivity Polar aprotic solvents for SNAr
Temperature Affects reaction kinetics and side reactions Low temperature for selective nitration

| pH | Determines the protonation state of functional groups | pH control in methylation of phenols |

Considerations for Scalable and Sustainable Synthetic Routes

For the practical application of this compound, the development of a scalable and sustainable synthetic route is paramount. This involves several key considerations:

Atom Economy: The route should be designed to maximize the incorporation of atoms from the starting materials into the final product.

Use of Greener Reagents and Solvents: Replacing hazardous reagents like dimethyl sulfate with greener alternatives such as dimethyl carbonate is a key aspect of sustainable synthesis. cornell.edu Similarly, the use of environmentally benign solvents is encouraged.

Energy Efficiency: Reactions should be designed to be energy-efficient, for example, by running them at lower temperatures or using catalysts that reduce the activation energy.

Process Safety: The potential hazards associated with the reagents and reaction conditions must be carefully evaluated and managed, especially for large-scale production.

Waste Reduction: The synthetic route should be optimized to minimize the generation of waste products.

The oxidation of aldehydes to carboxylic acids, a potential final step in the synthesis, can be achieved using green oxidants like hydrogen peroxide or even air, often with the aid of a catalyst. nih.govacs.org These methods offer a more sustainable alternative to traditional heavy metal-based oxidizing agents. nih.govacs.org

Reaction Chemistry and Transformational Pathways of 2 Formyl 6 Methoxy 3 Methyl Benzoic Acid

Reactivity Profile of the Aldehyde (Formyl) Moiety

The aldehyde group is a key site for a variety of chemical transformations, including oxidation, reduction, and nucleophilic addition reactions.

The formyl group (-CHO) is readily oxidized to a carboxylic acid (-COOH) group. This transformation can be achieved using a range of common oxidizing agents. The oxidation would convert 2-formyl-6-methoxy-3-methyl-benzoic acid into 6-methoxy-3-methyl-isophthalic acid. While specific studies on this exact molecule are not prevalent, the oxidation of aromatic aldehydes is a fundamental and well-documented organic reaction.

Table 1: Representative Oxidation Reactions for Aromatic Aldehydes

Oxidizing Agent Typical Conditions Product Functional Group
Potassium Permanganate (B83412) (KMnO₄) Basic or acidic solution, heat Carboxylic Acid
Jones Reagent (CrO₃ in H₂SO₄/acetone) Acetone, 0°C to room temp. Carboxylic Acid
Tollens' Reagent ([Ag(NH₃)₂]⁺) Aqueous ammonia Carboxylic Acid (as carboxylate)
Pinnick Oxidation (NaClO₂) t-BuOH, NaH₂PO₄ buffer Carboxylic Acid

The aldehyde functionality can be selectively reduced to a primary alcohol (hydroxymethyl group) or further to a methyl group (alkane). The choice of reducing agent and reaction conditions determines the final product. Reduction to the corresponding alcohol, 2-(hydroxymethyl)-6-methoxy-3-methyl-benzoic acid, can be accomplished with mild reducing agents. More vigorous reduction methods can lead to the complete reduction of the formyl group to a methyl group, yielding 2,3-dimethyl-6-methoxy-benzoic acid.

Furthermore, tandem reactions involving both reduction of the formyl group and decarboxylation of the carboxylic acid are possible. Studies on similar substituted aromatic acids have shown that catalytic systems can achieve selective hydrogenation of a formyl group followed by decarboxylation to yield substituted phenols. nih.govacs.org

Table 2: Reduction Pathways for the Formyl Group

Reducing Agent Typical Conditions Product Functional Group
Sodium Borohydride (B1222165) (NaBH₄) Methanol/Ethanol, room temp. Primary Alcohol (-CH₂OH)
Lithium Aluminum Hydride (LiAlH₄) Anhydrous ether/THF, followed by aqueous workup Primary Alcohol (-CH₂OH)
Clemmensen Reduction (Zn(Hg), HCl) Reflux Alkane (-CH₃)
Wolff-Kishner Reduction (H₂NNH₂, base) High temperature (e.g., in ethylene (B1197577) glycol) Alkane (-CH₃)
Catalytic Hydrogenation (H₂, Pd/C) Pressurized H₂, various solvents Primary Alcohol or Alkane

The electrophilic carbon of the aldehyde group is susceptible to nucleophilic attack. A significant class of such reactions involves condensation with primary amines to form Schiff bases (imines). This reaction is fundamental in coordination chemistry and synthetic organic chemistry. nih.gov The reaction of this compound with a primary amine (R-NH₂) would yield a Schiff base where the C=O double bond is replaced by a C=N-R double bond. The formation of Schiff bases from substituted aldehydes and various aminobenzoic acids has been demonstrated, highlighting the feasibility of this transformation. nih.govsemanticscholar.org

Table 3: Examples of Nucleophilic Addition/Condensation Reactants

Nucleophile Reagent Class Product Type
Primary Amines (RNH₂) Nitrogen Nucleophile Schiff Base (Imine)
Hydroxylamine (B1172632) (NH₂OH) Nitrogen Nucleophile Oxime
Hydrazine (H₂NNH₂) Nitrogen Nucleophile Hydrazone
Grignard Reagents (RMgX) Organometallic (Carbon Nucleophile) Secondary Alcohol
Organolithium Reagents (RLi) Organometallic (Carbon Nucleophile) Secondary Alcohol

Transformations Involving the Carboxylic Acid Functionality

The carboxylic acid group provides another reactive handle on the molecule, allowing for transformations such as esterification, amidation, and decarboxylation.

Carboxylic acids can be converted into esters through reaction with an alcohol, typically in the presence of an acid catalyst (Fischer esterification). For this compound, reaction with methanol, for instance, would yield methyl 2-formyl-6-methoxy-3-methyl-benzoate. The use of solid acid catalysts has also been reported for the esterification of various substituted benzoic acids. mdpi.com Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), which can then readily react with an alcohol to form an ester or with an amine to form an amide. rsc.org A direct reaction with an amine, often facilitated by coupling agents, results in the formation of an amide.

Table 4: Common Esterification and Amidation Methods

Reaction Reagents Product
Fischer Esterification Alcohol (R'OH), Acid Catalyst (e.g., H₂SO₄) Ester

Decarboxylation is the removal of the carboxyl group, typically released as carbon dioxide (CO₂). While the decarboxylation of simple aromatic carboxylic acids requires harsh conditions, the reaction can be facilitated by specific catalysts or substituents on the aromatic ring. organic-chemistry.org Research has shown that transition-metal catalysts, such as those based on palladium, copper, or silver, can promote the decarboxylation of aromatic acids. acs.org For benzoic acid derivatives with electron-donating groups like hydroxyl or methoxy (B1213986), catalytic decarboxylation can proceed under relatively mild conditions. nih.govacs.org In the case of this compound, a potential product of decarboxylation would be 2-methoxy-6-methyl-benzaldehyde.

Table 5: Catalytic Systems for Aromatic Decarboxylation

Catalyst System Substrate Scope Typical Conditions
Copper-based catalysts Benzoic acids, especially with ortho-substituents High temperatures, quinoline (B57606) solvent
Palladium catalysts Polyenoic acids Mild conditions
Bimetallic Nanoparticles (e.g., Fe-Ru) Hydroxy- and methoxy-substituted benzoic acids H₂ atmosphere, heptane (B126788) solvent

Influence of Methoxy and Methyl Substituents on Aromatic Ring Reactivity

The methoxy (-OCH₃) and methyl (-CH₃) groups are generally considered activating substituents in electrophilic aromatic substitution reactions, albeit to different extents. Their presence on the benzene (B151609) ring of this compound significantly enhances the electron density of the aromatic system, making it more susceptible to attack by electrophiles compared to unsubstituted benzoic acid.

Electronic Effects and Directing Group Properties in Electrophilic Aromatic Substitution

The directing influence of the substituents on an aromatic ring dictates the position of incoming electrophiles. In this compound, a complex regiochemical outcome is anticipated due to the presence of both activating and deactivating groups.

The methoxy group is a potent activating group due to its ability to donate electron density to the aromatic ring via resonance (a +R effect), which outweighs its electron-withdrawing inductive effect (-I effect). This donation of electron density is most pronounced at the ortho and para positions relative to the methoxy group. Therefore, the methoxy group is a strong ortho, para-director.

The methyl group is a weakly activating group that donates electron density primarily through a positive inductive effect (+I effect) and hyperconjugation. It also directs incoming electrophiles to the ortho and para positions.

Conversely, the formyl (-CHO) and carboxylic acid (-COOH) groups are deactivating groups. They withdraw electron density from the aromatic ring through both inductive (-I) and resonance (-R) effects, making the ring less reactive towards electrophiles. Both of these groups are meta-directors. vedantu.com

In the case of this compound, the directing effects of the substituents are in competition. The powerful activating and ortho, para-directing methoxy group, along with the weakly activating ortho, para-directing methyl group, will compete with the meta-directing formyl and carboxylic acid groups. Generally, strong activating groups have a dominant influence on the regioselectivity of electrophilic aromatic substitution reactions. uomustansiriyah.edu.iq

Considering the positions on the ring:

Position 4: This position is para to the methoxy group and ortho to the methyl group, making it highly activated and a likely site for electrophilic attack.

Position 5: This position is meta to the methoxy and methyl groups, and ortho to the formyl group and meta to the carboxylic acid. The deactivating nature of the adjacent formyl group makes this position less favorable.

Therefore, electrophilic substitution is most likely to occur at the C-4 position, driven by the strong directing effect of the methoxy group and reinforced by the methyl group.

SubstituentElectronic EffectDirecting Property
Methoxy (-OCH₃)+R > -I (Activating)Ortho, Para
Methyl (-CH₃)+I (Weakly Activating)Ortho, Para
Formyl (-CHO)-I, -R (Deactivating)Meta
Carboxylic Acid (-COOH)-I, -R (Deactivating)Meta

Steric Hindrance and Conformational Effects

The spatial arrangement of the four substituents on the benzene ring of this compound introduces significant steric hindrance. The ortho positioning of the formyl and methoxy groups, as well as the proximity of the methyl group to the carboxylic acid, can influence the molecule's conformation and reactivity.

This steric crowding can force the formyl and carboxylic acid groups out of the plane of the benzene ring. This "steric inhibition of resonance" can diminish the deactivating resonance effects of these groups, potentially making the ring more reactive than would be expected based solely on electronic effects. However, the bulky groups can also physically block the approach of reagents to certain positions on the ring, thereby influencing the regioselectivity of reactions. For instance, while the C-4 position is electronically favored for electrophilic attack, severe steric hindrance from the adjacent methyl and formyl groups could potentially direct the reaction to the less hindered, but also less activated, C-5 position under certain conditions.

Exploration of Intramolecular Cyclization and Rearrangement Reactions

The proximate arrangement of the formyl and carboxylic acid functional groups in this compound provides a platform for a variety of intramolecular reactions, including cyclization and rearrangement.

One plausible intramolecular reaction is the formation of a lactone . Under acidic or basic conditions, the hydroxyl group of the carboxylic acid can nucleophilically attack the carbonyl carbon of the formyl group, leading to the formation of a cyclic ester, specifically a phthalide (B148349) derivative. The presence of other substituents on the ring can influence the rate and feasibility of this cyclization. tcichemicals.comnih.gov For example, the electron-donating methoxy and methyl groups may enhance the nucleophilicity of the carboxylic acid, while steric hindrance could impede the necessary conformational arrangement for cyclization.

Rearrangement reactions are also a possibility for this molecule. One such reaction is the Baeyer-Villiger oxidation , where treatment with a peroxy acid could lead to the insertion of an oxygen atom adjacent to one of the carbonyl groups. pearson.comchemistrysteps.comorganic-chemistry.org In the case of an aromatic aldehyde, this typically results in the formation of a formate (B1220265) ester, which can then be hydrolyzed to a phenol (B47542). The migratory aptitude of the groups attached to the carbonyl carbon is a key factor in determining the product of this rearrangement. chemistrysteps.com While the Baeyer-Villiger oxidation of aldehydes can be complex, modern methods have been developed to achieve this transformation selectively. stackexchange.com

Furthermore, under specific conditions, other rearrangements involving the substituents could be envisaged. For example, acid-catalyzed rearrangements of substituted benzaldehydes have been reported, although the specific pathways are highly dependent on the substitution pattern and reaction conditions. beilstein-journals.org

Reaction TypePotential Reactants/ConditionsPotential Product
Intramolecular CyclizationAcid or BaseSubstituted Phthalide (Lactone)
Baeyer-Villiger OxidationPeroxy Acid (e.g., mCPBA)Formate ester, leading to a phenol derivative
Acid-Catalyzed RearrangementStrong AcidIsomeric aldehyde or other rearranged products

Spectroscopic and Structural Elucidation of 2 Formyl 6 Methoxy 3 Methyl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the complete structure of an organic molecule in solution. By analyzing the chemical shifts, coupling constants, and correlations in one-dimensional and two-dimensional spectra, an unambiguous assignment of all protons and carbons in 2-formyl-6-methoxy-3-methyl-benzoic acid can be achieved.

The ¹H NMR spectrum provides information on the number of chemically distinct protons, their electronic environment, and their proximity to other protons. For this compound, five distinct signals are expected.

The most downfield signals would be from the acidic proton of the carboxylic acid group and the aldehyde proton, both significantly deshielded by their respective oxygen atoms. The carboxylic acid proton typically appears as a broad singlet in a range from 10-13 ppm. The aldehyde proton is also highly deshielded and is expected as a sharp singlet around 9.5-10.5 ppm.

The aromatic region would feature two signals corresponding to the protons at the C4 and C5 positions of the benzene (B151609) ring. These protons are ortho to each other and would therefore exhibit spin-spin coupling, appearing as a pair of doublets. Their chemical shifts would be influenced by the electronic effects of the surrounding substituents. The methoxy (B1213986) and methyl groups are electron-donating, while the formyl and carboxyl groups are electron-withdrawing.

The protons of the methoxy and methyl groups are shielded and would appear further upfield. As they are not coupled to other protons, they are expected to be sharp singlets.

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-COOH10.0 - 13.0broad singlet-
-CHO9.5 - 10.5singlet-
Ar-H57.5 - 8.0doublet~8-9
Ar-H47.0 - 7.5doublet~8-9
-OCH₃3.8 - 4.1singlet-
-CH₃2.2 - 2.5singlet-

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. For the symmetric structure of this compound, ten distinct carbon signals are anticipated.

The carbonyl carbons from the aldehyde and carboxylic acid groups are the most deshielded and appear furthest downfield. The aldehyde carbonyl carbon is typically found in the 190-200 ppm region, while the carboxylic acid carbonyl appears around 165-175 ppm.

The six aromatic carbons will have distinct chemical shifts based on their substituents. The carbon atom bonded to the electron-donating methoxy group (C6) would be highly shielded, while the carbons attached to the electron-withdrawing formyl (C2) and carboxyl (C1) groups would be deshielded. Multiplicity information from techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would confirm the presence of two quaternary carbons (C2, C3), two CH carbons (C4, C5), and two methyl carbons (-OCH₃, -CH₃).

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity (DEPT)
-CHO190 - 200CH
-COOH165 - 175C
C6 (-OCH₃)155 - 165C
C2 (-CHO)135 - 145C
C4130 - 140CH
C1 (-COOH)125 - 135C
C3 (-CH₃)120 - 130C
C5115 - 125CH
-OCH₃55 - 65CH₃
-CH₃15 - 25CH₃

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguous structural confirmation by revealing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. A cross-peak would be observed between the signals of the two aromatic protons (H4 and H5), confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum maps protons to the carbons they are directly attached to. It would show correlations for H4/C4, H5/C5, the aldehyde H/C, the methoxy H/C, and the methyl H/C.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two to three bonds, which is critical for piecing together the molecular fragments. Key expected correlations include:

The aldehyde proton signal correlating to C1, C2, and C6.

The methyl protons correlating to C2, C3, and C4.

The methoxy protons correlating to C6.

The aromatic proton H5 correlating to C1, C3, and C6.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It would be used to confirm the substitution pattern. For instance, a cross-peak between the methoxy protons (-OCH₃) and the aromatic H5 proton would verify their spatial closeness, as would a correlation between the methyl protons (-CH₃) and the aromatic H4 proton.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The spectrum of this compound would be dominated by characteristic absorptions from the aldehyde and carboxylic acid groups.

The aldehyde functional group has several distinct IR absorptions. The most prominent is the strong carbonyl (C=O) stretching band. For an aromatic aldehyde, this band is typically found at a slightly lower wavenumber due to conjugation with the benzene ring. libretexts.org Another highly diagnostic feature is the aldehydic C-H stretch, which usually appears as a pair of weak to medium bands, often referred to as a Fermi doublet. libretexts.org The presence of a band around 2720-2750 cm⁻¹ is a strong indicator of an aldehyde.

Predicted IR Frequencies for the Aldehyde Group

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
C=O Stretch1710 - 1685Strong
C-H Stretch (Fermi doublet)2850 - 2820 and 2750 - 2720Weak to Medium
C-H Bend1400 - 1380Medium

Carboxylic acids in the solid or liquid state typically exist as hydrogen-bonded dimers, which has a profound effect on their IR spectrum. The O-H stretching vibration is one of the most recognizable features in an IR spectrum, appearing as a very broad and intense absorption over a wide range, often from 3300 cm⁻¹ down to 2500 cm⁻¹. docbrown.info This broadness is a direct result of the strong hydrogen bonding. docbrown.info

The carbonyl (C=O) stretch of the carboxylic acid is also strong and, for an aromatic acid, appears in a range that can overlap with the aldehyde carbonyl stretch. libretexts.org Other important bands include the C-O stretching and O-H bending vibrations, which are often coupled and appear in the fingerprint region of the spectrum.

Predicted IR Frequencies for the Carboxylic Acid Group

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
O-H Stretch (H-bonded)3300 - 2500Strong, Very Broad
C=O Stretch (H-bonded)1710 - 1680Strong
C-O Stretch1320 - 1210Strong
O-H Bend (in-plane)1440 - 1395Medium
O-H Bend (out-of-plane)950 - 910Medium, Broad

Spectral Features of Methoxy and Methyl Aromatic Substituents

The spectroscopic signature of this compound is significantly influenced by its methoxy (-OCH₃) and methyl (-CH₃) substituents. In ¹H NMR spectroscopy, these groups give rise to distinct singlet peaks due to the absence of adjacent protons for coupling. The methyl group protons are expected to appear as a sharp singlet, typically in the range of δ 2.3–2.6 ppm. The methoxy group protons, also a singlet, would likely resonate slightly further downfield, generally between δ 3.8–4.0 ppm, owing to the deshielding effect of the attached oxygen atom.

In ¹³C NMR spectroscopy, the carbon atoms of these substituents also produce characteristic signals. The methyl carbon is anticipated to have a chemical shift in the aliphatic region, around δ 15–22 ppm. The methoxy carbon, being attached to an electronegative oxygen, would appear further downfield, typically in the δ 55–60 ppm range. These predicted values are based on data from structurally similar compounds such as 2-methoxy-3-methylbenzoic acid and other substituted benzoic acids. nih.govrsc.org

Table 1: Predicted NMR Chemical Shifts for Methoxy and Methyl Substituents
GroupTechniquePredicted Chemical Shift (δ, ppm)Multiplicity
Methyl (-CH₃)¹H NMR2.3 - 2.6Singlet (s)
Methoxy (-OCH₃)¹H NMR3.8 - 4.0Singlet (s)
Methyl (-CH₃)¹³C NMR15 - 22Quartet (q) in off-resonance decoupled)
Methoxy (-OCH₃)¹³C NMR55 - 60Quartet (q) in off-resonance decoupled)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Assessment

UV-Vis spectroscopy is a valuable tool for examining the electronic transitions within this compound. The molecule's aromatic ring, in conjunction with the carboxyl, formyl, and methoxy groups, forms a conjugated system that absorbs ultraviolet light. The primary electronic transitions expected are π → π* transitions associated with the benzene ring. For substituted benzoic acids, these typically result in strong absorption bands. nist.gov

The presence of multiple functional groups influences the position and intensity of these absorption maxima (λmax). The carboxyl (-COOH) and formyl (-CHO) groups act as chromophores, while the methoxy (-OCH₃) group is a powerful auxochrome. The combination of these groups is expected to cause a bathochromic (red) shift, moving the absorption bands to longer wavelengths compared to unsubstituted benzoic acid. It is anticipated that the UV-Vis spectrum would display characteristic absorption bands likely above 250 nm, reflecting the extended conjugation of the system.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry provides critical information about the molecular weight and structural features of the compound through analysis of its fragmentation patterns. The molecular formula of this compound is C₁₀H₁₀O₄, corresponding to a molecular weight of approximately 194.18 g/mol . guidechem.com In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) of 194.

The fragmentation of this molecule is expected to follow pathways characteristic of substituted benzoic acids. docbrown.info Key fragmentation events would likely include:

Loss of a hydroxyl radical (-•OH): This common fragmentation for carboxylic acids would produce a prominent acylium ion peak at m/z 177 ([M-17]⁺).

Loss of a methoxy radical (-•OCH₃): Cleavage of the methoxy group could lead to a peak at m/z 163 ([M-31]⁺).

Loss of a carboxyl group (-COOH): Decarboxylation could result in a fragment at m/z 149 ([M-45]⁺).

Loss of formaldehyde (B43269) (CH₂O): A rearrangement followed by the loss of formaldehyde from the methoxy group is another possible pathway, which is sometimes observed in ortho-methoxy substituted aromatics. nih.gov

Table 2: Predicted Key Mass Spectrometry Fragments
m/zPredicted Fragment IonOrigin
194[C₁₀H₁₀O₄]⁺Molecular Ion [M]⁺
177[M - •OH]⁺Loss of hydroxyl radical from carboxyl group
163[M - •OCH₃]⁺Loss of methoxy radical
149[M - •COOH]⁺Loss of carboxyl group

High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously confirming the elemental composition of the molecule. While standard MS provides the nominal mass, HRMS can measure the mass with very high precision (typically to four or five decimal places). The calculated monoisotopic mass of C₁₀H₁₀O₄ is 194.05790880 u. guidechem.com An HRMS experiment would aim to measure the m/z of the molecular ion to this level of accuracy, thereby confirming the molecular formula and distinguishing it from other potential compounds with the same nominal mass.

For the analysis of this compound in complex mixtures, coupling a chromatographic separation technique with mass spectrometry is highly effective. Liquid Chromatography-Mass Spectrometry (LC-MS) would be particularly suitable, as the compound is polar due to the carboxylic acid group. A reversed-phase HPLC column could separate the compound from impurities, after which it would be ionized (e.g., by electrospray ionization, ESI) and detected by the mass spectrometer.

Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, although it would likely require derivatization of the polar carboxylic acid group (e.g., through methylation) to increase its volatility for passage through the GC column. This technique is highly effective for separating and identifying components in a mixture.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique requires a well-ordered crystal, which, when exposed to an X-ray beam, produces a diffraction pattern. Analysis of this pattern allows for the calculation of electron density maps and, ultimately, the precise positions of atoms within the crystal lattice.

If a suitable single crystal of this compound can be grown, Single Crystal X-ray Diffraction (SCXRD) would provide a wealth of structural information. This analysis would confirm the connectivity of the atoms and reveal detailed metric parameters, including bond lengths, bond angles, and torsion angles.

Furthermore, SCXRD elucidates the packing of molecules in the crystal lattice and the nature of intermolecular interactions. For benzoic acid derivatives, a very common and structurally important interaction is the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups of two adjacent molecules. researchgate.netresearchgate.net It is highly probable that this compound would exhibit this hydrogen-bonded dimer motif, which significantly influences the physical properties of the compound, such as its melting point and solubility. The analysis would also reveal any other significant intermolecular forces, like π-stacking or C-H···O interactions, that stabilize the crystal structure.

Based on a thorough review of the available search results, it is not possible to generate the requested article on "this compound." The user's instructions require detailed research findings and data tables for Powder X-ray Diffraction (PXRD) and Raman Spectroscopy for this specific chemical compound.

The comprehensive searches, including those using the compound's specific CAS number (945981-91-9), did not yield any experimental PXRD patterns, crystallographic data, or Raman spectra. Without this foundational scientific data, creating an article that is "thorough, informative, and scientifically accurate" with the mandatory data tables and detailed findings is impossible.

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Derivatization and Analog Synthesis from 2 Formyl 6 Methoxy 3 Methyl Benzoic Acid

Synthesis of Esters, Amides, and Acid Halides from the Carboxylic Acid Group

The carboxylic acid functionality of 2-formyl-6-methoxy-3-methyl-benzoic acid is a prime site for derivatization to form esters, amides, and acid halides, which are fundamental transformations in organic synthesis.

Esters are commonly synthesized through Fischer esterification, reacting the carboxylic acid with an alcohol under acidic catalysis. For more sensitive substrates, milder methods such as reaction with alkyl halides in the presence of a base or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be employed.

Amides are typically formed by the reaction of the carboxylic acid with an amine. rsc.org This transformation often requires the activation of the carboxylic acid, for instance, by converting it to a more reactive species like an acid chloride or by using peptide coupling reagents. rsc.org

Acid halides , particularly acid chlorides, are highly reactive intermediates synthesized from the carboxylic acid. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly used for this conversion. These acid halides are not typically isolated but are used in situ to readily react with nucleophiles to form esters, amides, and other acyl derivatives.

DerivativeReagents and ConditionsProduct
EsterAlcohol (e.g., Methanol, Ethanol), Acid catalyst (e.g., H₂SO₄), HeatMethyl or Ethyl 2-formyl-6-methoxy-3-methyl-benzoate
AmideAmine (e.g., R-NH₂), Coupling agent (e.g., DCC, HATU) or conversion to acid chloride followed by amineN-substituted 2-formyl-6-methoxy-3-methyl-benzamide
Acid HalideThionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)2-Formyl-6-methoxy-3-methyl-benzoyl chloride

Chemical Transformations of the Formyl Group to Novel Functionalities

The aldehyde (formyl) group of this compound is a versatile handle for a variety of chemical transformations, allowing for the introduction of new functionalities.

Acetals: The formyl group can be protected as an acetal (B89532) by reacting with an alcohol or a diol in the presence of an acid catalyst. This is a common strategy to prevent the aldehyde from undergoing unwanted reactions while other parts of the molecule are being modified.

Oximes and Imines: Reaction of the aldehyde with hydroxylamine (B1172632) (NH₂OH) or primary amines (R-NH₂) yields oximes and imines (Schiff bases), respectively. These derivatives have applications in various areas, including coordination chemistry and as intermediates for further synthetic transformations.

Carboxylic Acids: The formyl group can be oxidized to a carboxylic acid using various oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). This would result in the formation of a dicarboxylic acid derivative.

Alcohols: Conversely, the formyl group can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). This transformation introduces a hydroxymethyl group to the aromatic ring.

TransformationReagents and ConditionsResulting Functional Group
Acetal FormationAlcohol/Diol, Acid catalystAcetal/Ketal
Oxime FormationHydroxylamine (NH₂OH)Oxime
Imine FormationPrimary Amine (R-NH₂)Imine (Schiff Base)
OxidationPotassium permanganate (KMnO₄)Carboxylic Acid
ReductionSodium borohydride (NaBH₄)Alcohol (Hydroxymethyl)

Directed Aromatic Functionalization and Introduction of Additional Substituents

The existing substituents on the benzene (B151609) ring of this compound direct the position of further electrophilic aromatic substitution reactions. The methoxy (B1213986) group is a strong activating group and an ortho-, para-director, while the formyl and carboxylic acid groups are deactivating and meta-directors. The interplay of these directing effects, along with steric hindrance from the methyl group, will determine the regioselectivity of further functionalization, such as nitration, halogenation, or sulfonation.

Construction of Polycyclic and Heterocyclic Systems Incorporating the this compound Core

The dual functionality of this compound makes it an excellent precursor for the synthesis of various fused ring systems. The formyl and carboxylic acid groups can participate in intramolecular cyclization reactions or in condensation reactions with other bifunctional molecules to construct heterocyclic and polycyclic frameworks. For instance, reactions with hydrazines, hydroxylamine, or amidines can lead to the formation of pyridazinones, oxazinones, or pyrimidinones, respectively.

Role of this compound as a Synthetic Intermediate for Complex Organic Molecules

A significant application of this compound is its role as a key intermediate in the total synthesis of the immunosuppressive drug, mycophenolic acid. researchgate.netnih.gov In these synthetic routes, the specific substitution pattern of the benzoic acid derivative is crucial for the elaboration of the complex structure of the natural product. The formyl and carboxylic acid groups serve as handles for the sequential introduction of other fragments and for the construction of the lactone ring present in mycophenolic acid. researchgate.net

The strategic placement of the formyl, methoxy, and methyl groups on the benzoic acid core allows for controlled and regioselective reactions, which are essential in the multistep synthesis of such a complex and biologically active molecule. researchgate.net

Analytical Techniques for the Detection, Separation, and Quantification of 2 Formyl 6 Methoxy 3 Methyl Benzoic Acid

Chromatographic Separation Methods

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate components from a mixture for subsequent identification and quantification. For a multi-functional molecule like 2-FORMYL-6-METHOXY-3-METHYL-BENZOIC ACID, liquid and gas chromatography are particularly suitable.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive organic compounds. Reversed-phase HPLC (RP-HPLC) is the most common mode used for aromatic carboxylic acids. nih.gov In this method, the separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically octadecylsilane, C18) and a polar mobile phase.

For the purity analysis and quantitative determination of this compound, an isocratic or gradient RP-HPLC method can be developed. The retention of the acidic compound is highly dependent on the pH of the mobile phase. nih.gov To ensure good peak shape and reproducible retention times, the mobile phase is typically acidified to suppress the ionization of the carboxylic acid group, thereby increasing its hydrophobicity and retention on the nonpolar column.

A typical HPLC method would involve a C18 column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acid modifier like formic or phosphoric acid). sielc.com Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits strong absorbance, determined by its chromophoric groups (the substituted benzene (B151609) ring and the formyl group).

Table 1: Representative HPLC Parameters for Analysis
ParameterCondition
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Detection UV Absorbance at ~254 nm
Temperature Ambient or controlled (e.g., 30 °C)
Injection Volume 10 µL

Quantitative analysis is achieved by creating a calibration curve from the peak areas of standard solutions of known concentrations and applying this curve to determine the concentration of the analyte in a sample.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. ptfarm.plnih.gov This technology operates at higher pressures than conventional HPLC, resulting in dramatically increased resolution, sensitivity, and speed of analysis. researchgate.netyoutube.com For complex samples where this compound may be present with closely related impurities, UPLC offers superior separation efficiency. spectralabsci.com

The fundamental principles of separation in UPLC are the same as in HPLC, but the instrumentation is specifically designed to handle the high backpressures generated by the smaller particles. ptfarm.pl A UPLC method would provide sharper and narrower peaks, allowing for better resolution of impurities and a more accurate quantification, often in a fraction of the time required for an HPLC run.

Table 2: Representative UPLC Parameters for High-Resolution Analysis
ParameterCondition
Column UPLC BEH C18 (e.g., 50 mm x 2.1 mm, 1.7 µm particle size)
Mobile Phase Gradient of Acetonitrile and Water with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Detection Photodiode Array (PDA) or UV at ~254 nm
Temperature 40 °C
Injection Volume 2 µL

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, compounds with polar functional groups like carboxylic acids are generally non-volatile and can exhibit poor peak shape due to adsorption and hydrogen bonding. libretexts.org Therefore, direct analysis of this compound by GC is challenging.

To make the compound amenable to GC analysis, a chemical derivatization step is required. nih.govcolostate.edu This process converts the polar carboxylic acid group into a less polar, more volatile derivative. Common derivatization methods for carboxylic acids include:

Silylation: Reaction with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace the acidic proton with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com

Alkylation (Esterification): Reaction with an alcohol in the presence of an acid catalyst to form an ester, such as a methyl or ethyl ester. libretexts.orggcms.cz

Once derivatized, the compound can be readily analyzed by GC, typically using a nonpolar or medium-polarity capillary column and a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.

Titrimetric Analysis (e.g., Potentiometric Titration for Acid Dissociation Constant Determination)

Titrimetric analysis provides a classical and highly accurate method for quantifying acidic substances and determining their physicochemical properties, such as the acid dissociation constant (pKa). Potentiometric titration is a particularly precise method for this purpose. ecetoc.org

The determination of the pKa of this compound involves dissolving a precisely weighed amount of the pure compound in a suitable solvent (often a water-cosolvent mixture like water-methanol to ensure solubility) and titrating it with a standardized solution of a strong base, such as sodium hydroxide (B78521) (NaOH). creative-bioarray.comdergipark.org.tr The pH of the solution is monitored throughout the titration using a calibrated pH electrode.

A titration curve is generated by plotting the measured pH against the volume of titrant added. The curve will show an inflection point at the equivalence point, where all the acid has been neutralized. The pKa is determined from this curve as the pH at the half-equivalence point, where the concentrations of the acidic form (HA) and its conjugate base (A⁻) are equal. dergipark.org.trnih.gov The reliability of the measurement is ensured by performing multiple titrations. creative-bioarray.com

Spectrophotometric Quantification Methods (e.g., UV-Vis spectroscopy)

UV-Visible (UV-Vis) spectrophotometry is a simple, rapid, and cost-effective method for the quantitative analysis of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. rsc.org this compound possesses chromophores—specifically the substituted benzene ring and the formyl group—that cause it to absorb UV radiation.

The quantification is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light passing through the solution (A = εcl). numberanalytics.comlibretexts.orgedinst.com

The procedure for quantification involves:

Conclusion and Future Research Directions in 2 Formyl 6 Methoxy 3 Methyl Benzoic Acid Chemistry

Synthesis and Reactivity Highlights of 2-FORMYL-6-METHOXY-3-METHYL-BENZOIC ACID

While dedicated synthetic routes for this compound are not extensively documented in the literature, its synthesis can be envisioned through the strategic functionalization of simpler precursors. A plausible retrosynthetic analysis suggests that the key challenges lie in the regioselective introduction of the formyl and methyl groups onto a methoxybenzoic acid backbone.

Potential Synthetic Approaches:

Ortho-formylation: A key step would likely involve the ortho-formylation of 2-methoxy-3-methylbenzoic acid. Methods for the ortho-formylation of phenolic derivatives and methoxy-substituted arenes are known, often employing reagents like paraformaldehyde with a magnesium chloride-triethylamine base system or through Rieche formylation conditions. mdma.chuniroma1.itorgsyn.org The directing effect of the methoxy (B1213986) and carboxyl groups would be crucial in achieving the desired regioselectivity.

C-H Activation/Functionalization: Modern synthetic methods involving transition-metal-catalyzed C-H activation could provide a direct route. For instance, a properly substituted benzene (B151609) ring could be selectively functionalized at the desired positions. The carboxylic acid group itself can act as a directing group for ortho-C-H functionalization, although the steric hindrance from the adjacent methoxy and methyl groups would be a significant factor to consider. nih.govrsc.orgresearchgate.net

Multi-step Synthesis from Substituted Toluenes: A route starting from a substituted toluene (B28343), such as 2,6-dichlorotoluene (B125461), could be employed. This would involve steps like methoxylation, followed by Grignard reaction with carbon dioxide to form the carboxylic acid, and a final formylation step. google.com

Key Reactivity Features:

The reactivity of this compound is governed by the interplay of its three key functional groups: the carboxylic acid, the aldehyde (formyl group), and the electron-rich aromatic ring.

Ring-Chain Tautomerism: Like other ortho-formyl benzoic acids (also known as 2-carboxybenzaldehydes), this compound is expected to exist in equilibrium with its cyclic lactol tautomer, 3-hydroxy-7-methoxy-4-methylphthalide. This equilibrium is a critical aspect of its reactivity.

Phthalide (B148349) Synthesis: The molecule is a prime precursor for the synthesis of 3-substituted phthalides. The aldehyde group can react with a wide range of nucleophiles, followed by intramolecular cyclization with the carboxylic acid to form the stable lactone ring. This is a well-established reaction for 2-formylbenzoic acid. nih.govbeilstein-journals.orgd-nb.infonih.govorganic-chemistry.org

Aldehyde and Carboxylic Acid Chemistry: The formyl and carboxyl groups can undergo their characteristic reactions, such as condensation, oxidation, reduction, and esterification. However, the steric hindrance imposed by the neighboring substituents may influence the reaction rates and accessibility of these groups to reagents. nih.govresearchgate.net For instance, esterification of the sterically hindered carboxylic acid might require specialized coupling agents. researchgate.net

Functional GroupExpected Key ReactionsPotential Influencing Factors
Carboxylic AcidEsterification, Amide formation, ReductionSteric hindrance from ortho-substituents
Formyl GroupNucleophilic addition, Condensation, OxidationEquilibrium with lactol tautomer
Aromatic RingElectrophilic substitution (further functionalization)Directing effects of existing substituents

Emerging Methodologies for Efficient Synthesis and Functionalization

Recent advances in synthetic organic chemistry offer powerful tools for the efficient construction and modification of polysubstituted aromatic compounds. These emerging methodologies could be pivotal in overcoming the challenges associated with the synthesis of this compound.

Late-Stage C-H Functionalization: Transition metal catalysis, particularly with palladium, rhodium, and iridium, has enabled the direct functionalization of C-H bonds. rsc.orgnih.govrsc.orgnih.gov For a molecule like this compound, these methods could be used for its initial synthesis or for subsequent derivatization. The carboxylic acid can serve as a traceless directing group to guide the catalyst to the ortho C-H bonds. researchgate.netresearchgate.net

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and efficient method for a variety of organic transformations, including C-H functionalization. This approach could offer alternative pathways for the introduction of the formyl or other functional groups under less harsh conditions.

Organocatalysis: Organocatalytic methods, which avoid the use of metals, are increasingly important for sustainable synthesis. Organocatalytic benzannulation reactions, for example, provide routes to highly substituted arenes from simple precursors. rsc.org

Unexplored Reactivity Pathways and Potential for Novel Chemical Transformations

The unique arrangement of functional groups in this compound opens the door to potentially novel and unexplored chemical transformations.

Intramolecular Catalysis: The proximity of the carboxylic acid and formyl groups could lead to intramolecular catalysis. The acidic proton of the carboxyl group could activate the formyl group towards nucleophilic attack, a phenomenon observed in related systems. rsc.org This could be exploited to develop novel cascade reactions.

Synthesis of Complex Heterocycles: Beyond simple phthalides, the compound could serve as a precursor to more complex heterocyclic systems. For example, reaction with hydrazines could lead to phthalazinone derivatives, while reactions with amines could yield isoindolinones. These heterocyclic cores are present in many biologically active molecules. researchgate.netresearchgate.net

Multi-component Reactions: The reactivity of the aldehyde and its lactol tautomer makes this molecule an interesting candidate for multi-component reactions, where three or more reactants combine in a single step to form a complex product. This could provide rapid access to diverse molecular libraries based on the phthalide scaffold.

Potential TransformationKey Reactive FeaturePossible Product Class
Reaction with β-keto acidsAldol condensation/cyclization3-Substituted Phthalides
Reaction with HydrazinesCondensation/cyclizationPhthalazinones
Reaction with Primary AminesCondensation/cyclizationIsoindolinones
Intramolecular CatalysisProximity of -COOH and -CHOAccelerated acetal (B89532) hydrolysis or similar reactions

Applications in Advanced Organic Materials and Specialized Chemical Syntheses

The structural features of this compound suggest its potential utility in several areas of materials science and specialized organic synthesis.

Building Blocks for Coordination Polymers: Aromatic carboxylic acids are widely used as organic linkers for the construction of metal-organic frameworks (MOFs) and coordination polymers. mdpi.comscilit.com The presence of additional coordinating groups (the formyl and methoxy oxygens) could lead to the formation of novel network structures with interesting properties, such as porosity, luminescence, or magnetism.

Precursors for Natural Products and Pharmaceuticals: The phthalide core, readily accessible from this compound, is a structural motif found in a number of natural products with biological activity. Therefore, this compound could be a key intermediate in the total synthesis of such molecules.

Development of Molecular Probes and Sensors: The reactive aldehyde group can be used to attach the molecule to other substrates or to develop fluorescent probes where the emission properties are modulated by reaction with specific analytes.

Ligand Synthesis: The phosphine (B1218219) analog, 2-(diphenylphosphino)-6-methoxy-3-methyl-benzoic acid, which could potentially be synthesized from this compound, could serve as a ligand in catalysis, imparting specific steric and electronic properties to a metal center.

Q & A

Q. What are the standard protocols for synthesizing 2-formyl-6-methoxy-3-methylbenzoic acid, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or formylation of methoxy-methyl-substituted benzoic acid precursors. For example, analogous compounds (e.g., 6-fluoro derivatives) are synthesized via sequential methoxylation, formylation, and carboxylation under controlled temperatures (45–60°C) and acidic or basic catalysts . Optimization includes adjusting reaction time (1–24 hours), solvent polarity (e.g., DMSO for polar intermediates), and purification via recrystallization or HPLC. Yield quantification and purity validation using TLC (Rf = 0.62 in hexane/EtOH) are critical .

Q. Which spectroscopic techniques are most effective for characterizing 2-formyl-6-methoxy-3-methylbenzoic acid?

  • Methodological Answer :
  • 1H NMR : Identifies substituent positions (e.g., δ = 3.86 ppm for methoxy groups, δ = 10.2 ppm for formyl protons) .
  • IR Spectroscopy : Confirms carbonyl (C=O) stretches (~1700 cm⁻¹) and hydroxyl (O-H) bands (~2500–3300 cm⁻¹) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., C₁₀H₁₀O₅ via CID 16637991) and fragmentation patterns .

Q. How does the compound’s reactivity influence its role as a precursor in pharmaceutical chemistry?

  • Methodological Answer : The formyl group undergoes nucleophilic additions (e.g., with amines to form Schiff bases), while the methoxy group directs electrophilic substitution. These reactions enable derivatization for drug candidates, such as anti-inflammatory or anticancer agents. Reactivity studies should monitor pH-dependent stability (e.g., in DMSO or aqueous buffers) .

Advanced Research Questions

Q. What computational strategies can predict the biological activity of 2-formyl-6-methoxy-3-methylbenzoic acid derivatives?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior and binding affinity.
  • Molecular Dynamics (MD) : Simulates interactions with target proteins (e.g., cyclooxygenase for anti-inflammatory activity) using software like GROMACS. Validate with experimental IC₅₀ values from in vitro assays .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar benzoic acid derivatives?

  • Methodological Answer :
  • Comparative SAR Studies : Systematically vary substituents (e.g., fluoro vs. methoxy groups) and correlate with activity trends.
  • Dose-Response Curves : Use standardized assays (e.g., MTT for cytotoxicity) to control for concentration-dependent effects.
  • Meta-Analysis : Aggregate data from multiple studies (e.g., anti-inflammatory vs. anticancer outcomes) to identify confounding variables (e.g., cell line specificity) .

Q. What experimental designs are optimal for studying the compound’s stability under varying storage conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and light. Monitor degradation via HPLC-MS.
  • Kinetic Modeling : Calculate degradation rate constants (k) and shelf-life predictions using Arrhenius equations. Reference ICH guidelines for protocol standardization .

Q. How can researchers leverage the compound’s structural motifs to design fluorinated analogs with enhanced pharmacokinetic properties?

  • Methodological Answer :
  • Bioisosteric Replacement : Substitute methoxy with trifluoromethoxy groups to improve metabolic stability.
  • LogP Optimization : Introduce fluorine atoms to modulate lipophilicity (e.g., via ClogP calculations). Validate with in vivo bioavailability studies in rodent models .

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